

Mechanism of action of 5-Hydroxy-TSU-68

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Compound of Interest		
Compound Name:	5-Hydroxy-TSU-68	
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An In-Depth Technical Guide to the Mechanism of Action of 5-Hydroxy-TSU-68

Disclaimer: Scientific literature extensively details the mechanism of action for the parent compound TSU-68 (also known as SU6668 or Orantinib). Information regarding the specific 5-Hydroxy metabolite is sparse. This guide is based on the well-established pharmacology of TSU-68, as its hydroxylated metabolites are expected to share a similar core mechanism of action. TSU-68 is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that functions primarily by blocking key drivers of angiogenesis and tumor cell proliferation.

Core Mechanism of Action

TSU-68 is an orally active, small-molecule inhibitor that targets the tyrosine kinase activity of several growth factor receptors.[1][2] Its primary mechanism is the competitive inhibition of adenosine triphosphate (ATP) binding to the catalytic domain of these receptors.[3][4] By occupying the ATP-binding pocket, TSU-68 prevents the autophosphorylation and subsequent activation of the receptor, thereby blocking downstream intracellular signaling cascades that are crucial for cell growth, proliferation, and survival.

The principal targets of TSU-68 are the split-kinase domain receptor tyrosine kinases, including:

- Platelet-Derived Growth Factor Receptor Beta (PDGFRβ)
- Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly Flk-1/KDR (VEGFR2)
- Fibroblast Growth Factor Receptor 1 (FGFR1)



• c-Kit, the stem cell factor (SCF) receptor[1][3]

This targeted inhibition leads to potent anti-angiogenic and anti-tumor effects. TSU-68 effectively suppresses the formation of new blood vessels (angiogenesis), a process critical for tumor growth and metastasis.[1][5] It also directly inhibits the proliferation of tumor cells that are dependent on these signaling pathways and can induce apoptosis in both endothelial and tumor cells.[1][3][6]

Data Presentation: Kinase Inhibition Profile of TSU-68

The inhibitory activity of TSU-68 has been quantified against a panel of kinases. The data below is summarized from multiple biochemical and cellular assays.

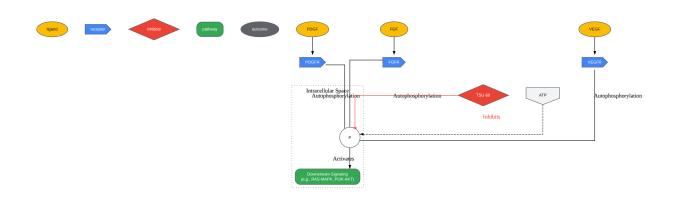


Target Kinase	Parameter	Value (µM)	Notes
PDGFRβ	Ki	0.008	Potent inhibition in cell-free assays.[3][4]
IC50	0.06		
VEGFR1 (Flt-1)	Ki	2.1	_
IC50	2.1	[3]	
VEGFR2 (KDR/Flk-1)	IC50	2.4	
FGFR1	Ki	1.2	
IC50	1.2 - 3.0	[3][5]	
c-Kit	IC50	0.1 - 1.0	Inhibition of autophosphorylation in MO7E cells.[3]
Aurora Kinase B	IC50	0.035	A potential secondary target.[5][6]
Aurora Kinase C	IC50	0.21	
EGFR	IC50	>100	Demonstrates selectivity against certain RTKs.[3][5]

Signaling Pathway Inhibition

TSU-68's mechanism involves the disruption of critical signaling pathways initiated by growth factors like VEGF, PDGF, and FGF. By inhibiting the receptor's kinase activity, it prevents the activation of downstream effectors.



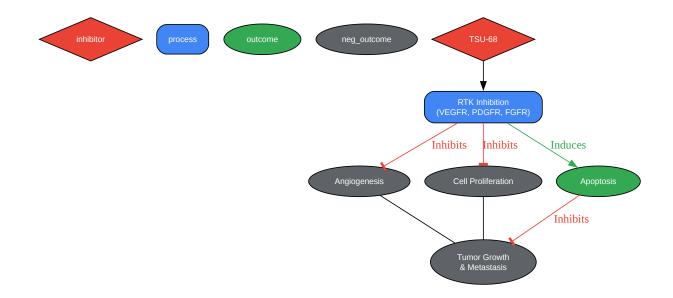


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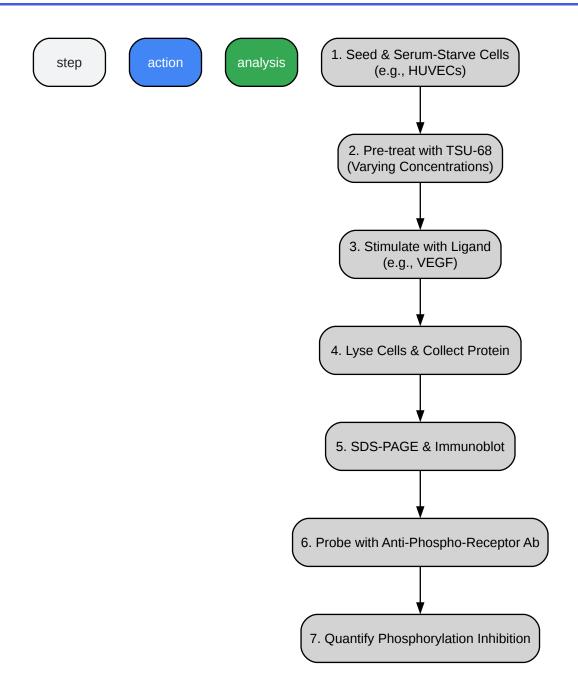
Caption: TSU-68 competitively inhibits ATP binding to RTKs, blocking autophosphorylation.

The blockade of these initial signaling events culminates in broad anti-cancer effects at the cellular and tissue levels.









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